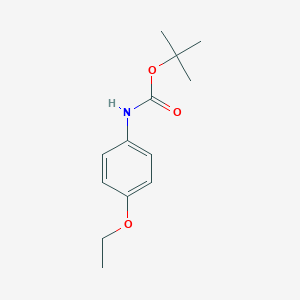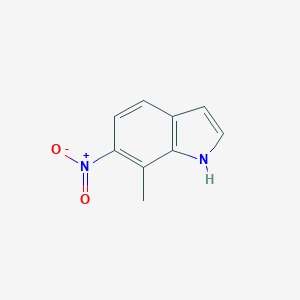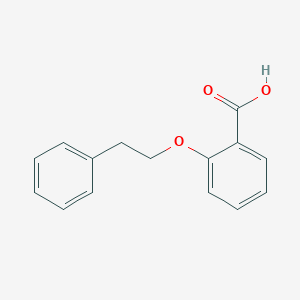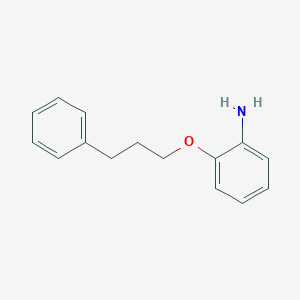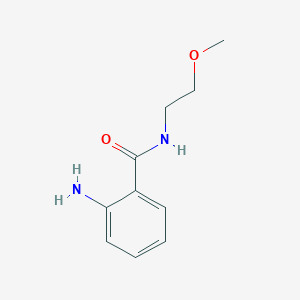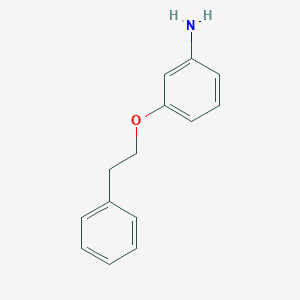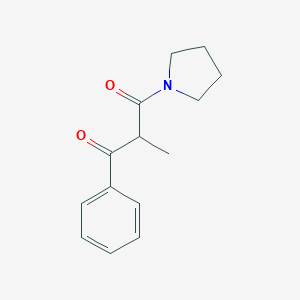
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is not well understood. However, it has been suggested that the compound may exert its biological activity by inhibiting enzymes involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is its potential use in the synthesis of chiral compounds. It can also be used as a ligand in asymmetric catalysis. However, the yield of the product varies depending on the reaction conditions, and the mechanism of action is not well understood.
Orientations Futures
There are several future directions for the study of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)-. One direction is to investigate its potential use as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use in materials science, such as the synthesis of new polymers and materials. Additionally, further research is needed to understand the mechanism of action of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- and to optimize the reaction conditions for its synthesis.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- can be achieved through various methods, including the reaction of pyrrolidine with 2-methyl-1,3-dioxo-3-phenylpropan-1-ol in the presence of a catalyst. Another method involves the reaction of pyrrolidine with 2-methyl-1,3-dioxo-3-phenylpropyl chloride in the presence of a base. The yield of the product varies depending on the reaction conditions.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has also been investigated for its potential use in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
106181-33-3 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-3-pyrrolidin-1-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-11(14(17)15-9-5-6-10-15)13(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Clé InChI |
VRZLRZRYLBZQCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)N2CCCC2 |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



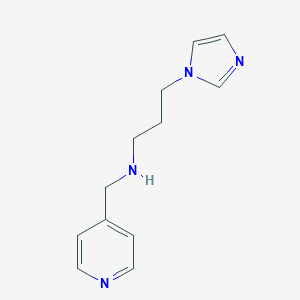
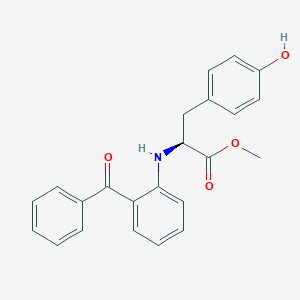
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
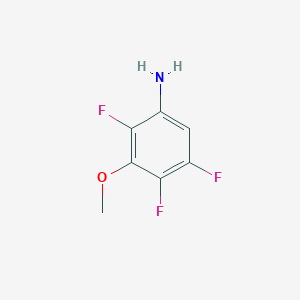
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
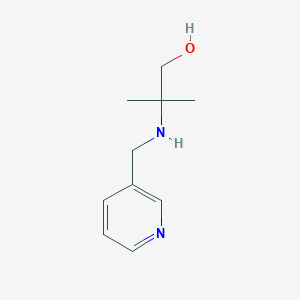
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)
